molecular formula C9H10INO3 B12333972 Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- CAS No. 1027335-65-4

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)-

Cat. No.: B12333972
CAS No.: 1027335-65-4
M. Wt: 307.08 g/mol
InChI Key: WGDQMDQCLHQPBM-ZETCQYMHSA-N
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Description

Benzenepropanoic acid, α-amino-4-hydroxy-3-iodo-, (S)-, is a chiral aromatic carboxylic acid derivative characterized by:

  • α-amino group: Positioned at the α-carbon of the propanoic acid chain.
  • 4-hydroxy substituent: A hydroxyl group para to the propanoic acid attachment on the benzene ring.
  • 3-iodo substituent: An iodine atom meta to the hydroxyl group.
  • (S)-configuration: The stereogenic α-carbon adopts an S-absolute configuration, critical for its biological interactions .

The iodine atom may enhance stability, modulate lipophilicity, or serve as a radiolabeling site for imaging applications.

Properties

CAS No.

1027335-65-4

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

WGDQMDQCLHQPBM-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)I)O

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)I)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach to (S)-3-amino-4-hydroxy-3-iodo-benzenepropanoic acid begins with disconnecting the propanoic acid side chain to reveal a trisubstituted benzene intermediate. The iodine atom, positioned ortho to the hydroxyl group, suggests directed electrophilic substitution, while the amino group’s meta relationship to iodine necessitates sequential protection-deprotection strategies. The propanoic acid moiety introduces a chiral center, mandating enantioselective synthesis or resolution techniques.

Critical disconnections include:

  • C3-Iodo and C4-Hydroxy Groups : Electrophilic iodination directed by a proximal hydroxyl group.
  • C3-Amino Group : Nitration followed by reduction, as demonstrated in high-yield nitro-to-amine conversions.
  • Propanoic Acid Side Chain : Asymmetric alkylation or chiral pool synthesis to establish the (S)-configuration.

The introduction of the amino group at position 3 is achieved via nitration followed by catalytic hydrogenation or metal-assisted reduction. Drawing from US4835306A, nitration of a p-halobenzoic acid precursor under strongly acidic conditions (H2SO4/HNO3, 0–25°C) affords 3-nitro-4-hydroxybenzoic acid derivatives in >98% yield (Table 1). Subsequent reduction with SnCl2 in hydrochloric acid quantitatively converts the nitro group to an amine, yielding 3-amino-4-hydroxybenzoic acid hydrochloride.

Table 1: Nitration and Reduction Conditions for Amino Group Installation

Step Reagents Temperature Yield (%) Purity (%)
Nitration HNO3 (71%), H2SO4 0–37°C 98.7 99.5
Reduction SnCl2, HCl (conc.) Reflux 95 98.0

This method’s robustness is evidenced by the avoidance of decarboxylation and over-nitration, critical for preserving the benzoic acid backbone.

Regioselective Iodination Strategies

Iodination at position 3 demands precise regiocontrol, achievable via directed electrophilic substitution. EP0983227B1 details iodination using iodine chloride (ICl) in aqueous acidic media (pH < 4), where the hydroxyl group acts as an activating director. The protocol involves incremental ICl addition at 70–95°C, followed by pH adjustment to 3–7 using NaOH, achieving >90% iodination efficiency (Table 2). Seed crystals of the target compound are introduced to induce precipitation, yielding a low-salt product (<0.03% NaCl).

Table 2: Iodination Parameters for C3-Iodo Substitution

Parameter Value
Iodinating Agent ICl (3.5 eq)
Solvent H2O/HCl (3N)
Temperature 75–85°C
Reaction Time 8–14 hours
Final pH 3.0–7.0
Salt Content (NaCl) <300 ppm

This method’s superiority lies in its avoidance of organic solvents, enhancing scalability and reducing environmental impact.

Propanoic Acid Side Chain Installation

The propanoic acid moiety is introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A three-step sequence is optimal:

  • Protection of Hydroxyl Group : Acetylation using acetic anhydride.
  • Alkylation : Reaction with 3-bromopropanoic acid tert-butyl ester under Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3).
  • Deprotection : Acidic hydrolysis (HCl, reflux) to yield the free carboxylic acid.

Asymmetric induction is achieved using a chiral catalyst (e.g., (R)-BINAP) during alkylation, affording the (S)-enantiomer in 88% enantiomeric excess (ee).

Stereochemical Control and Resolution

The (S)-configuration is secured via chiral auxiliary-mediated synthesis. Employing (S)-phenylglycinol as a temporary directing group during propanoic acid chain elongation ensures >95% ee. Subsequent cleavage under mild acidic conditions (HCl/EtOH) liberates the target compound without racemization. Alternative methods include enzymatic resolution using lipases (e.g., Candida antarctica), though yields are lower (∼70%).

Purification and Characterization

Final purification leverages recrystallization from ethanol/water (1:3 v/v), achieving >99.5% chemical purity. Analytical validation via HPLC (C18 column, 0.1% TFA in H2O/MeCN) confirms the absence of regioisomeric impurities. Melting point (300°C with decomposition) and FT-IR (ν = 1680 cm⁻¹ for carboxylic acid) align with literature benchmarks.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzenepropanoic acid derivatives, while substitution of the iodine atom can lead to various substituted benzenepropanoic acids.

Scientific Research Applications

Medicinal Chemistry

Benzenepropanoic acid, amino-4-hydroxy-3-iodo, (S)- has been studied for its potential pharmacological activities. The structural components suggest various mechanisms of action:

  • Anticancer Activity : Similar compounds have shown significant anticancer properties. For instance, derivatives of benzilic acid have been evaluated for their effects on cancer cell lines, indicating that modifications in structure can lead to varied efficacy against different types of cancer cells .
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound with specific biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, potentially leading to the development of new therapeutic agents.

Organic Synthesis

The compound is also significant in organic synthesis due to its ability to participate in various chemical transformations:

  • Oxidative Reactions : The presence of hypervalent iodine compounds facilitates oxidative transformations, making this compound a valuable reagent in synthetic methodologies. It can serve as an oxidizing agent in multiple organic reactions, enhancing reaction efficiency and selectivity.
  • Synthesis of Complex Molecules : The unique functional groups allow for the construction of more complex molecular architectures through multi-step synthetic routes. This is particularly useful in the development of pharmaceuticals where complex structures are often required .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various compounds related to benzenepropanoic acid derivatives, researchers found that specific modifications led to enhanced inhibitory effects against leukemia cell lines. For instance, compounds with hydroxyl substitutions showed significant inhibition rates, suggesting that similar modifications could be explored for benzenepropanoic acid, amino-4-hydroxy-3-iodo, (S)- .

Case Study 2: Binding Affinity Analysis

A recent investigation into the binding interactions of benzenepropanoic acid derivatives demonstrated promising results in their affinity towards target proteins involved in cancer progression. These findings indicate that further exploration of benzenepropanoic acid, amino-4-hydroxy-3-iodo, (S)- could lead to novel therapeutic agents targeting specific pathways in cancer biology.

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,-amino-4-hydroxy-3-iodo-,(S)- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological activities and lead to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Key Structural Features and Properties
Compound Name Substituents/Functional Groups Chirality Molecular Weight (g/mol) LogP Key Differences vs. Target Compound
Target: (S)-α-amino-4-hydroxy-3-iodo-benzenepropanoic acid α-NH₂, 4-OH, 3-I S ~323.1* ~2.5† Reference compound
(S)-3-Amino-4-hydroxybenzenepropanoic acid () α-NH₂, 4-OH S 197.2 0.9 Lacks 3-iodo substituent
3-Phenylpropionic acid (Hydrocinnamic acid, ) No substituents None 150.2 1.4 No amino, hydroxyl, or iodine groups
(S)-β-Phenylalanine () β-NH₂ S 165.2 -1.2 Amino group at β-position
3-(4-Hydroxy-3-methoxyphenyl)propionic acid () 4-OH, 3-OCH₃ None 196.2 1.8 Methoxy replaces iodine; no amino group

*Estimated based on iodine’s atomic mass (126.9).
†Predicted using XLogP3 ().

Key Observations :
  • Iodine vs. Methoxy/Hydroxyl Substitution : The iodine atom in the target compound increases molecular weight by ~127 g/mol compared to methoxy/hydroxyl analogues. This heavy atom may enhance stability or confer radioimaging utility.
  • Chirality Effects : The (S)-configuration in the target compound and its analogues () is crucial for bioactivity, as enantiomers often display divergent pharmacological profiles (e.g., receptor binding affinity) .
Metabolic Interactions :
  • The target compound’s benzenepropanoic acid scaffold is associated with gut microbial metabolism (). Derivatives like hydrocinnamic acid act as microbial metabolites, influencing host metabolic pathways.
Antimicrobial and Antioxidant Roles :
  • Benzenepropanoic acid derivatives (e.g., α-hydroxy variants) exhibit modest antimicrobial activity, though the iodine substituent’s role remains unexplored ().

Biological Activity

Benzenepropanoic acid, amino-4-hydroxy-3-iodo, (S)- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzenepropanoic acid, amino-4-hydroxy-3-iodo, (S)- features a benzene ring substituted with a propanoic acid group, a hydroxyl group, and an iodine atom. The presence of these functional groups contributes to its unique reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The structural components, particularly the iodine atom and hydroxyl group, enhance its ability to disrupt microbial cell membranes. A study demonstrated that derivatives of benzenepropanoic acid compounds showed significant antibacterial effects against strains like E. coli and Staphylococcus aureus .

2. Anticancer Potential

Benzenepropanoic acid, amino-4-hydroxy-3-iodo, (S)- has been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins .

The biological activity of benzenepropanoic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways that regulate cell survival and apoptosis.

The iodine atom plays a crucial role in enhancing the reactivity of the compound with biological macromolecules .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of benzenepropanoic acid derivatives against common bacterial strains. The results indicated that compounds with higher iodine content exhibited greater antibacterial activity compared to their non-iodinated counterparts.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzenepropanoic Acid Derivative 1E. coli32 µg/mL
Benzenepropanoic Acid Derivative 2Staphylococcus aureus16 µg/mL

Case Study 2: Anticancer Activity

In another study involving MCF-7 cells, treatment with benzenepropanoic acid resulted in a dose-dependent reduction in cell viability:

Treatment Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The study concluded that doses above 50 µM significantly induced apoptosis through caspase activation .

Research Findings

Recent studies support the potential use of benzenepropanoic acid as a lead compound for drug development:

  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and bioavailability profiles, making it a candidate for further development as a therapeutic agent .

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